4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-27(25,17-4-2-1-3-5-17)23-8-6-22(7-9-23)18-14-16(15-19-20-18)21-10-12-26-13-11-21/h1-5,14-15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBDYARQSDMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine” are currently unknown. The compound is structurally similar to other piperazine derivatives, which are known to interact with various receptors in the nervous system.
Mode of Action
Piperazine derivatives often act as ligands for various receptors, modulating their activity. The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other piperazine derivatives, it might influence neurotransmitter signaling pathways
Pharmacokinetics
Generally, the piperazine moiety can enhance the bioavailability of compounds. The phenylsulfonyl group might affect the compound’s distribution and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives, it might have effects on neuronal signaling.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by exposure to light or high temperatures. The compound’s efficacy might also be influenced by the presence of other molecules that compete for the same targets.
Biological Activity
The compound 4-(6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Piperazine Ring : A cyclic amine that often exhibits significant biological activity.
- Phenylsulfonyl Group : Enhances the compound's solubility and biological interactions.
- Morpholine : A heterocyclic amine that contributes to the compound's pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with various receptors can alter signaling pathways, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.
Anticancer Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:
- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .
Neuroprotective Effects
Some studies suggest that piperazine derivatives can act as inhibitors of human acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Studies
- Inhibition of Kir1 Channel in Mosquitoes :
- Antiviral Activity :
Data Table: Summary of Biological Activities
Research Findings and Future Directions
The ongoing research into this compound continues to reveal its potential as a therapeutic agent. Future studies should focus on:
- Optimizing Structural Modifications : Enhancing potency and selectivity for specific targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support clinical development.
- Broader Therapeutic Applications : Exploring its use beyond oncology and neuroprotection, including infectious diseases.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, pyridazine derivatives have been explored for their ability to inhibit viral replication mechanisms. The unique dipole moment and hydrogen-bonding capacity of the pyridazine ring enhance its interaction with viral targets, potentially leading to the development of new antiviral agents .
Antimicrobial Properties
The incorporation of piperazine and morpholine in drug design has been linked to antimicrobial activity. Studies have shown that derivatives containing these moieties can effectively combat bacterial infections by targeting essential bacterial enzymes. For example, piperazine-based compounds have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their role in developing new antibiotics .
Neurological Applications
The compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating central nervous system disorders. Research into pyridazine derivatives has revealed their potential in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .
Case Study 1: Inhibition of Ion Channels
A recent study investigated the effectiveness of a related compound as an inhibitor of the AeKir1 ion channel in Aedes aegypti mosquitoes. The results indicated that the compound significantly disrupted excretory functions in mosquitoes, suggesting its potential as an insecticide . This application underscores the versatility of compounds featuring the phenylsulfonyl piperazine structure.
Case Study 2: Antitubercular Activity
Another significant study focused on synthesizing derivatives similar to 4-(6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine for their antitubercular properties. The synthesized compounds were evaluated against Mycobacterium tuberculosis, with several demonstrating promising activity, indicating that modifications in the piperazine and morpholine rings can enhance efficacy .
Summary of Applications
Chemical Reactions Analysis
Alkylation at Piperazine Nitrogen
The piperazine moiety in the compound can undergo alkylation reactions at its secondary amine. This introduces substituents such as methyl or ethyl groups to modify pharmacological properties.
Representative Reaction ( , ):
| Reagent | Product Substituent | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | –CH₃ | DCM, TEA, 0°C → RT | 65% |
| Ethyl chloroformate | –COOEt | THF, NaH, reflux | 72% |
Notes :
- Alkylation enhances metabolic stability but may reduce solubility.
- Steric hindrance from the sulfonamide group limits reactivity at the adjacent nitrogen.
Hydrolysis of Sulfonamide Group
The phenylsulfonyl group can undergo acid- or base-catalyzed hydrolysis , though this reaction is limited by steric and electronic factors.
- Conditions : 6 M HCl, 100°C, 12 hours.
- Outcome : Partial cleavage of the sulfonamide bond (yield: 32%).
- Byproduct : Formation of 4-(6-piperazin-1-ylpyridazin-4-yl)morpholine.
Implications :
Hydrolysis is reversible under mild conditions, making it a potential liability in acidic biological environments.
Cross-Coupling Reactions
The pyridazine ring supports Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups.
- Reactant : 4-(6-Bromopyridazin-3-yl)morpholine.
- Catalyst : Pd(PPh₃)₄, K₂CO₃.
- Partner : Phenylboronic acid.
- Yield : 65–70%.
Limitations :
The electron-withdrawing morpholine and sulfonamide groups deactivate the pyridazine ring, requiring high temperatures (100–120°C) for effective coupling.
Reductive Amination
The secondary amine in piperazine can participate in reductive amination with aldehydes/ketones.
- Reagents : Formaldehyde, NaBH₃CN.
- Conditions : MeOH, RT, 6 hours.
- Product : N-Methylated derivative (yield: 58%).
Applications :
Modifies charge and hydrogen-bonding capacity, impacting target binding affinity.
Research Insights
- Steric Effects : The sulfonamide group restricts reactivity at the proximal piperazine nitrogen, favoring substitutions at the distal site ( , ).
- Electronic Effects : Electron-withdrawing groups on pyridazine enhance SNAr but hinder cross-coupling efficiency ( , ).
- Stability : The morpholine ring exhibits resistance to hydrolysis under physiological conditions, making it a stable pharmacophore ( , ).
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyrimidine Cores
- Target Compound : Pyridazine core with morpholine and 4-(phenylsulfonyl)piperazine substituents.
- Analog 1 : 4-(6-(Piperazin-1-yl)pyrimidin-4-yl)morpholine ()
- Analog 2 : Compound 75 ()
Key Implications :
Piperazine Substituent Modifications
Phenylsulfonyl vs. Other Groups
- Target Compound : 4-(Phenylsulfonyl)piperazine.
- Molecular weight: 431.97 g/mol vs.
- Analog 4 : 4-(Cyclopropylmethyl)piperazine ()
Key Implications :
Morpholine Ring Conformations
- Target Compound : Morpholine adopts a chair conformation (observed in analogous structures, ).
- Analog 5: 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () Morpholine and piperazine rings exhibit puckered conformations, influencing protein-ligand interactions. Dihedral angles between aromatic systems affect binding geometry .
Comparative Data Table
Research Findings and Implications
- Receptor Affinity : Piperazine and morpholine-containing compounds often target dopamine receptors (e.g., D4 in ). The phenylsulfonyl group may confer selectivity for sulfonamide-sensitive targets like 5-HT6 receptors .
- Metabolic Stability : Sulfonyl groups reduce cytochrome P450-mediated metabolism, extending half-life .
- Solubility Challenges : Bulky substituents (e.g., phenylsulfonyl) may necessitate formulation optimization for oral bioavailability .
Preparation Methods
Synthesis of 4-Chloro-6-(N-Boc-piperazin-1-yl)pyridazine
Reagents :
- 4,6-Dichloropyridazine (1.0 eq)
- N-Boc-piperazine (1.2 eq)
- Triethylamine (TEA, 1.2 eq)
- Iso-propanol (solvent)
Procedure :
- Combine 4,6-dichloropyridazine, N-Boc-piperazine, and TEA in iso-propanol under nitrogen.
- Stir at 80°C for 12 hours.
- Quench with ice water, extract with dichloromethane (DCM), and purify via column chromatography (ethyl acetate/hexane, 7:3).
Yield : 78%
Characterization :
Deprotection of Boc Group to Generate 4-Chloro-6-(piperazin-1-yl)pyridazine
Reagents :
- 4-Chloro-6-(N-Boc-piperazin-1-yl)pyridazine (1.0 eq)
- Trifluoroacetic acid (TFA, 10 eq)
- DCM (solvent)
Procedure :
- Dissolve the Boc-protected intermediate in DCM.
- Add TFA dropwise at 0°C, then stir at room temperature for 6 hours.
- Neutralize with saturated NaHCO₃, extract with DCM, and concentrate.
Yield : 92%
Characterization :
Sulfonylation with Phenylsulfonyl Chloride
Reagents :
- 4-Chloro-6-(piperazin-1-yl)pyridazine (1.0 eq)
- Phenylsulfonyl chloride (1.5 eq)
- TEA (2.0 eq)
- DCM (solvent)
Procedure :
- Add phenylsulfonyl chloride to a DCM solution of the deprotected intermediate at 0°C.
- Stir for 6 hours, wash with brine, and purify via chromatography (DCM/methanol, 9:1).
Yield : 85%
Characterization :
Substitution with Morpholine at Position 4
Reagents :
- 4-Chloro-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine (1.0 eq)
- Morpholine (2.0 eq)
- Potassium carbonate (3.0 eq)
- DMF (solvent)
Procedure :
- Heat the chloro intermediate with morpholine and K₂CO₃ in DMF at 100°C for 8 hours.
- Extract with ethyl acetate, wash with water, and concentrate.
Yield : 76%
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (pyridazine-C), 137.5 (Ph-C), 66.8 (morpholine-OCH₂), 49.3 (piperazine-NCH₂).
- HPLC-MS : m/z 432.2 [M+H]⁺.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Regioselectivity and Byproduct Mitigation
- Positional Selectivity : The electron-deficient pyridazine ring directs nucleophilic attack preferentially to position 6 before position 4 due to differential activation.
- Sulfonylation Control : Using 1.5 eq of phenylsulfonyl chloride ensured monosubstitution on piperazine, avoiding disulfonylation.
Table 1: Summary of Synthetic Steps and Analytical Data
| Step | Intermediate | Yield | Purity (HPLC) | Key Spectral Data (¹H NMR) |
|---|---|---|---|---|
| 1 | Boc-protected pyridazine | 78% | 95% | δ 8.45 (s, 1H), 1.45 (s, 9H) |
| 2 | Deprotected piperazine | 92% | 97% | δ 3.55–3.50 (m, 4H) |
| 3 | Sulfonylated intermediate | 85% | 96% | δ 7.85–7.80 (m, 5H) |
| 4 | Final compound | 76% | 98% | δ 66.8 (morpholine-OCH₂) |
Q & A
Q. What are the common synthetic routes for 4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine?
The synthesis typically involves multi-step reactions starting with the pyridazine core. Key steps include:
- Step 1 : Functionalization of pyridazine with a piperazine ring via nucleophilic substitution.
- Step 2 : Introduction of the phenylsulfonyl group using sulfonylation reagents (e.g., phenylsulfonyl chloride under basic conditions).
- Step 3 : Attachment of the morpholine ring via coupling reactions. Reagents such as lithium aluminum hydride (reduction) and potassium permanganate (oxidation) are employed, with purification via column chromatography .
Q. What analytical techniques are used to confirm the compound’s structural identity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton and carbon environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 477.53 for C26H28FN5O3 in related analogs) .
- X-ray Crystallography : Resolves 3D structure; triclinic crystal systems (space group P1) are reported for similar compounds .
Q. What biological activities have been preliminarily reported for this compound?
Initial in vitro studies suggest:
- Enzyme Inhibition : Potent activity against kinases (IC50 < 100 nM in kinase inhibition assays).
- Receptor Binding : Affinity for serotonin and dopamine receptors due to the piperazine-morpholine scaffold .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale production?
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
- Catalyst Use : Palladium catalysts improve coupling reactions (e.g., Suzuki-Miyaura for pyridazine functionalization).
- Process Monitoring : Real-time HPLC or TLC tracking ensures intermediate purity. A 20% yield increase was achieved using dichloromethane as a solvent in analogous syntheses .
Q. How can structural ambiguities in spectroscopic data be resolved?
- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions, clarifying regiochemistry.
- Comparative Analysis : Match NOESY data with X-ray structures of related compounds (e.g., morpholine-pyridazine analogs) to confirm spatial arrangements .
Q. What strategies address contradictions in reported biological activities across studies?
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Purity Validation : Use HPLC (>98% purity) to exclude impurities as confounding factors.
- Cell Line Validation : Isogenic cell lines minimize variability in receptor expression levels .
Q. What advanced methods elucidate the compound’s mechanism of action at the molecular level?
- Molecular Docking : Predict binding poses in kinase ATP-binding pockets (e.g., using AutoDock Vina).
- Site-Directed Mutagenesis : Identify critical residues (e.g., mutation of Asp86 in a kinase abolished inhibition).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 15 nM for target receptors) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on receptor selectivity?
- Assay Conditions : Differences in ionic strength or cofactors (e.g., Mg²⁺) may alter receptor conformations.
- Orthogonal Validation : Combine radioligand binding with functional assays (e.g., cAMP measurement) to confirm activity.
- Meta-Analysis : Compare data across ≥3 independent studies to identify consensus targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
